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Introduction

Sordarin and its derivatives are a class of antifungal agents that exhibit a unique mechanism
of action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target
the cell membrane, sordarins act on the elongation phase of translation by stabilizing the
complex formed between the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This
action effectively stalls the translocation step, thereby halting polypeptide chain elongation.[1]
The high specificity of sordarins for the fungal translation machinery makes them promising
candidates for the development of novel antifungal therapies.[1]

This application note provides a detailed protocol for a direct ribosome binding assay using a
radiolabeled sordarin derivative to characterize the interaction between sordarin and its
target, the fungal eEF2-ribosome complex. This assay is crucial for determining binding affinity
(Kd), and for screening new sordarin analogs in drug discovery programs.

Principle of the Assay

The sordarin ribosome binding assay is based on the principle of radioligand binding. A
radiolabeled sordarin derivative (e.g., [*H]sordarin) is incubated with purified fungal ribosomes
and elongation factor 2 (eEF2). Sordarin binds to eEF2, and this binding is stabilized by the
ribosome, forming a stable ternary complex.[3][4]
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The assay allows for the quantification of this binding interaction. By incubating a fixed amount
of ribosomes and eEF2 with increasing concentrations of the radiolabeled sordarin, one can
determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). In a
competition assay format, a fixed concentration of radiolabeled sordarin is co-incubated with
varying concentrations of a non-labeled test compound to determine its inhibitory constant (Ki).

Two common methods for separating the bound radioligand-ribosome complex from the free
radioligand are the filter binding assay and the scintillation proximity assay (SPA). This note will
detail the filter binding assay protocol. In this method, the reaction mixture is passed through a
nitrocellulose filter, which retains the large ribosome-ligand complexes, while the small,
unbound radioligand passes through.[5][6] The amount of radioactivity retained on the filter is
then quantified using a scintillation counter, which is proportional to the amount of bound
ligand.[5]
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Caption: Mechanism of Sordarin's inhibition of protein synthesis.
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Caption: Experimental workflow for the Sordarin ribosome binding assay.
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Materials and Reagents

Radiolabeled Sordarin: e.g., [BH]Sordarin (Specific activity >20 Ci/mmaol).

Non-radiolabeled Sordarin: For competition assays and determination of non-specific
binding.

Purified Fungal Ribosomes (80S): Isolated from a sordarin-sensitive fungal strain (e.qg.,
Candida albicans).

Purified Fungal Elongation Factor 2 (eEF2): From the same fungal strain.

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCI, 10 mM Mg(OAc)2, 2 mM DTT.
Wash Buffer: Ice-cold Binding Buffer.

Nitrocellulose Filters: 0.45 um pore size.

Glass Fiber Filters: To support the nitrocellulose filters.

Vacuum Filtration Manifold.

Scintillation Vials.

Scintillation Cocktail.

Scintillation Counter.

Experimental Protocols
Protocol 1: Saturation Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the

maximum number of binding sites (Bmax) of [*H]Sordarin.

Preparation:

o Prepare serial dilutions of [(H]Sordarin in Binding Buffer. A typical concentration range
would be 0.1 to 5 times the expected Kd.
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o Prepare a solution of fungal ribosomes (e.g., 50 nM) and eEF2 (e.g., 100 nM) in Binding
Buffer.

o For determining non-specific binding, prepare identical tubes containing a high
concentration of non-radiolabeled sordarin (e.g., 1000-fold excess over the highest
[H]Sordarin concentration).

o Pre-soak nitrocellulose filters in ice-cold Wash Buffer for at least 30 minutes before use.

e Binding Reaction:

o Set up assay tubes in triplicate for total binding and non-specific binding.

[e]

To each tube, add 50 pL of the ribosome/eEF2 mixture.

o

Add 25 pL of the corresponding [2H]Sordarin dilution.

[¢]

For non-specific binding tubes, add 25 pL of the high concentration non-radiolabeled
sordarin. For total binding, add 25 pL of Binding Buffer.

[¢]

Incubate the reaction mixtures at 30°C for 60 minutes to allow binding to reach
equilibrium.

« Filtration and Washing:

o Assemble the vacuum filtration manifold with a glass fiber filter supporting a nitrocellulose
filter for each reaction.

o Terminate the binding reaction by adding 1 mL of ice-cold Wash Buffer to each tube and
immediately filtering the contents under vacuum.

o Wash the filters twice with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
e Quantification:
o Carefully remove the nitrocellulose filters and place them in scintillation vials.

o Add 5 mL of scintillation cocktail to each vial.
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o Allow the vials to sit for at least 4 hours in the dark before counting.

o Measure the radioactivity in each vial using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total binding
for each concentration of [*H]Sordarin.

o Plot the specific binding as a function of the [3H]Sordarin concentration.

o Analyze the data using a non-linear regression analysis program (e.g., Prism) to
determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of non-radiolabeled test compounds.
e Preparation:
o Prepare serial dilutions of the non-radiolabeled test compound in Binding Buffer.

o Prepare a working solution of [(H]Sordarin in Binding Buffer at a concentration close to its
Kd value.

o Prepare a solution of fungal ribosomes and eEF2 as in the saturation assay.

e Binding Reaction:

[¢]

Set up assay tubes in triplicate.

[¢]

To each tube, add 50 pL of the ribosome/eEF2 mixture.

[e]

Add 25 pL of the test compound dilution (or buffer for total binding control).

o

Initiate the binding reaction by adding 25 pL of the [3H]Sordarin working solution.

Incubate at 30°C for 60 minutes.

[¢]
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« Filtration, Washing, and Quantification:
o Follow steps 3 and 4 from the Saturation Binding Assay protocol.

o Data Analysis:

o Plot the percentage of specific binding against the logarithm of the test compound

concentration.

o Use non-linear regression to fit the data to a sigmoidal dose-response curve and
determine the IC50 value (the concentration of test compound that inhibits 50% of the

specific binding of [*H]Sordarin).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of [3H]Sordarin used and Kd is its dissociation constant determined
from the saturation binding assay.

Data Presentation

The following tables summarize representative data for sordarin and its derivatives. Table 1
presents IC50 values from in vitro protein synthesis inhibition assays, which is a functional
measure of potency. Table 2 provides a template for presenting data from a direct radioligand

binding assay.

Table 1: In Vitro Protein Synthesis Inhibition by Sordarin Derivatives
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Fungal
Compound . Assay Type IC50 (pg/mL) Reference
Species
) ) ) Cell-free
Sordarin Candida albicans ) 0.01-0.1 [7]
translation
) ) Cell-free
GR135402 Candida albicans ) <0.008 [7]
translation
] ) Cell-free
Sordarin Candida glabrata ) 0.01-0.1 [7]
translation
) Cell-free
GR135402 Candida glabrata ) <0.008 [7]
translation
) Cryptococcus Cell-free
Sordarin ) 0.01-0.1 [7]
neoformans translation
Cryptococcus Cell-free
GR135402 ) 0.01-0.1 [7]
neoformans translation
) ) ] Cell-free
Sordarin Candida krusei ) >12.5 [7]
translation
_ _ Cell-free
GR135402 Candida krusei ) >12.5 [7]
translation

Table 2: lllustrative Data from a [3H]Sordarin Radioligand Binding Assay
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Parameter Value Units Description
Equilibrium
Kd [Hypothetical Value] nM dissociation constant

of [BH]Sordarin.

Maximum number of

Bmax [Hypothetical Value] fmol/mg protein o )
binding sites.
) ) ) Inhibitory constant of
Ki (Sordarin) [Hypothetical Value] nM )
unlabeled Sordarin.
) ) Inhibitory constant of
Ki (Compound X) [Hypothetical Value] nM

a test compound.

Note: The values in Table 2 are for illustrative purposes to show how data from a direct binding
assay would be presented.

Need Custom Synthesis?
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» To cite this document: BenchChem. [Application Note: Sordarin Ribosome Binding Assay
using Radiolabeled Ligands]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1681957#sordarin-ribosome-binding-assay-using-
radiolabeled-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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